Information on the compound can be found in chemical databases like PubChem [] and ChemicalBook []. These entries provide basic details like molecular formula, weight, and a CAS number for further reference.
One source [] mentions a calculated Log P value of -6.27 cm/s. Log P is a partition coefficient that indicates a molecule's preference for water or lipids (fats). This value suggests the compound might favor a lipophilic environment.
1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol. This compound features a dimethoxyphenyl group, which contributes to its unique properties and potential applications. It is characterized by the presence of a methyl group attached to the nitrogen atom of the methanamine structure, which enhances its biological activity and interaction with various biological systems .
Currently, there is no scientific literature available describing a specific mechanism of action for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride.
The synthesis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride typically involves several steps:
These methods highlight the compound's synthetic versatility and potential for modification.
1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride has potential applications in various fields:
Interaction studies involving 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride focus on its binding affinity to specific receptors in the brain. Preliminary data suggest that it may have modulatory effects on serotonin receptors, which could influence mood regulation and anxiety levels. Further pharmacological profiling is required to understand its full interaction spectrum and therapeutic implications .
Several compounds share structural similarities with 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1-(3,4-Dimethoxyphenyl)-N-methylmethanamine | Similar dimethoxy substitution | Slightly different phenyl orientation may affect receptor binding |
N,N-Dimethyl-2-amino-1-phenylethanol | Amino alcohol structure | Different functional group leading to varied biological activity |
2-(Dimethylamino)propan-1-ol | Simple amine structure | Lacks aromatic character; different pharmacological profile |
These compounds highlight the uniqueness of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride due to its specific phenolic substitution and potential neuropharmacological effects .